2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid

Vue d'ensemble

Description

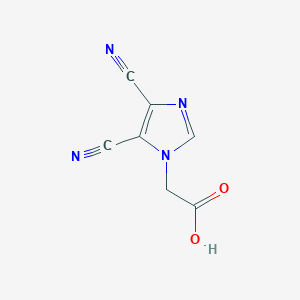

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is a heterocyclic compound that features an imidazole ring substituted with cyano groups at the 4 and 5 positions, and an acetic acid moiety at the 1 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of imidazole derivatives can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be conducted in batch or continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the cyano groups or other functional groups present in the molecule.

Substitution: The imidazole ring can participate in substitution reactions, where the cyano groups or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized imidazole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds related to 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The imidazole ring is a common motif in many anticancer agents. Compounds containing the dicyanoimidazole structure have been investigated for their cytotoxic effects against cancer cell lines. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways . Further research is needed to elucidate the specific mechanisms and to evaluate their efficacy in vivo.

Materials Science

Polymer Synthesis

this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation and increase their applicability in high-performance materials .

Conductive Materials

The compound's ability to form stable complexes with metal ions makes it suitable for developing conductive materials. Research has focused on its use in creating conductive polymers that could be applied in electronic devices, sensors, and energy storage systems .

Agricultural Chemistry

Pesticide Development

The dicyanoimidazole structure has been explored for its potential use in developing new pesticides. Its ability to interact with specific biological pathways in pests suggests that it could be engineered to target pest species while minimizing harm to non-target organisms . Field trials are necessary to assess the effectiveness and environmental impact of such formulations.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano groups and acetic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-imidazol-1-yl)benzoic acid

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

- 4,5-diphenyl-1H-imidazol-2-yl derivatives

Uniqueness

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is unique due to the presence of cyano groups at the 4 and 5 positions of the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring with the acetic acid moiety also provides distinct properties that differentiate it from other similar compounds .

Activité Biologique

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with various biomolecules. It is believed to bind to specific enzymes and receptors, altering their function and leading to biological responses. This mechanism is similar to other imidazole derivatives that exhibit catalytic properties in biological systems, often acting as nucleophilic catalysts in enzymatic reactions .

Antiproliferative Effects

Research has demonstrated that compounds related to imidazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit the growth of cancer stem cells and cisplatin-resistant cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that imidazole derivatives possess significant antibacterial and antifungal activities against various strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

Study on Anticancer Properties

A study published in the journal "Molecular Pharmacology" investigated the effects of various imidazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in MCF-7 cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that the compound exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .

Propriétés

IUPAC Name |

2-(4,5-dicyanoimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O2/c8-1-5-6(2-9)11(4-10-5)3-7(12)13/h4H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBSLKCNJBXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=O)O)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678872 | |

| Record name | (4,5-Dicyano-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94512-79-5 | |

| Record name | (4,5-Dicyano-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.